molecular formula C7H7BClNO4 B2658559 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid CAS No. 2225170-53-4

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid

Cat. No.: B2658559
CAS No.: 2225170-53-4
M. Wt: 215.4
InChI Key: PYPCHEPNKZCWDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid typically involves the borylation of 2-Chloro-6-(methoxycarbonyl)pyridine. This process can be achieved through various methods, including the use of boronic esters as intermediates . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid is unique due to its specific structure, which allows it to participate effectively in Suzuki-Miyaura coupling reactions. Its methoxycarbonyl group provides additional reactivity and versatility in organic synthesis compared to other similar compounds .

Properties

IUPAC Name

(2-chloro-6-methoxycarbonylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPCHEPNKZCWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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